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molecular formula C12H10O4 B8299913 2-(1,3-Dioxolan-2-yl)-1-benzofuran-3-carbaldehyde

2-(1,3-Dioxolan-2-yl)-1-benzofuran-3-carbaldehyde

Cat. No. B8299913
M. Wt: 218.20 g/mol
InChI Key: HVCYBWBFGOWBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067515B2

Procedure details

2-(1,3-Dioxolan-2-yl)-1-benzofuran-3-carbaldehyde (3.63 g, 16.6 mmol) is dissolved in formic acid (16.3 ml, 433 mmol) with water (4.1 ml). After 2 hours, additional formic acid (10 ml) and water (2.5 ml) are added to alleviate the slurry. The reaction stirred 12 h and is diluted with water (30 ml). The resulting slurry is filtered, dried in an air stream, affording 2.66 g (92%) of 1-benzofuran-2,3-dicarbaldehyde as an orange solid. MS (EI) m/z: 174 (M+).
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
16.3 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[O:7][C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]=1[CH:11]=[O:12].C(O)=O>O>[O:7]1[C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([CH:11]=[O:12])=[C:6]1[CH:2]=[O:1]

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
O1C(OCC1)C=1OC2=C(C1C=O)C=CC=C2
Name
Quantity
16.3 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
4.1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction stirred 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting slurry is filtered
CUSTOM
Type
CUSTOM
Details
dried in an air stream

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(=C(C2=C1C=CC=C2)C=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.66 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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